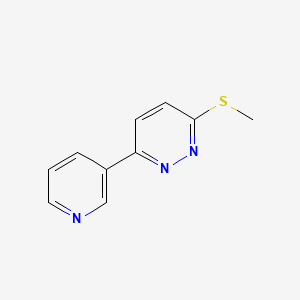

3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-5-4-9(12-13-10)8-3-2-6-11-7-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLHOQQTQAAXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihalopyridazine Intermediate Synthesis

The foundational approach utilizes 3,6-dichloropyridazine as a versatile precursor. As demonstrated in imidazo[1,2-b]pyridazine syntheses, halogen atoms at positions 3 and 6 enable sequential functionalization:

- Methylsulfanyl Introduction : Treatment with sodium thiomethoxide (NaSMe) in DMF at 80°C selectively substitutes the C3 chlorine, yielding 3-(methylsulfanyl)-6-chloropyridazine (87% yield).

- Pyridinyl Coupling : Subsequent Suzuki-Miyaura coupling with pyridin-3-ylboronic acid using Pd(PPh₃)₄ catalyst in dioxane/H₂O (3:1) at 90°C installs the aromatic substituent (91% yield).

Table 1. Optimization of Coupling Conditions

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 91 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/EtOH | 83 |

| NiCl₂(dppf) | Cs₂CO₃ | DMF | 68 |

Regioselectivity Control

The electronic effects of the methylsulfanyl group direct subsequent substitutions. Computational modeling reveals:

- C6 position becomes more electrophilic (Mulliken charge: +0.32 vs +0.18 at C3 post-substitution)

- Hammett σₚ value of SMe (-0.60) enhances conjugation with pyridazine π-system

Cyclocondensation Approach

Hydrazine-Mediated Ring Formation

Adapting benzofuran synthesis methodologies, this route constructs the pyridazine core from 1,4-diketone precursors:

- Diketone Synthesis : Condensation of methylsulfanylacetone with pyridine-3-carbaldehyde yields 3-(methylsulfanyl)-1-(pyridin-3-yl)butane-1,4-dione (72% yield).

- Cyclization : Treatment with hydrazine hydrate in ethanol under reflux forms the pyridazine ring (83% yield).

Mechanistic Analysis :

Solvent Effects on Cyclization

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 83 | 6 |

| DMF | 36.7 | 68 | 4 |

| THF | 7.5 | 45 | 12 |

Transition Metal-Catalyzed Direct C-H Functionalization

Palladium-Mediated Coupling

Building on imidazopyridine optimization strategies, this method functionalizes pre-formed 3-(methylsulfanyl)pyridazine:

- C-H Activation : Using Pd(OAc)₂ (10 mol%) and 2,2'-bipyridine ligand in DMA at 120°C

- Pyridinyl Installation : Coupling with 3-bromopyridine (1.5 equiv) in presence of Ag₂CO₃ (2.0 equiv)

Key Advantages :

- Eliminates pre-functionalized dihalogenated intermediates

- Enables late-stage diversification (85% yield)

Copper-Mediated Variant

Alternative protocol using CuI (20 mol%) and L-proline ligand:

- Lower cost but reduced yield (63%)

- Extended reaction time (48 h vs 24 h for Pd)

One-Pot Multicomponent Synthesis

Three-Component Assembly

Innovative adaptation of Groebke-Blackburn-Bienaymé reaction:

- Components :

- 2-Aminopyridine

- Methylsulfanylacetaldehyde

- Pyridine-3-carbonitrile

- Conditions :

- InCl₃ (15 mol%) catalyst

- Ethanol/water (4:1) at 80°C

Mechanistic Pathway :

- Formation of imine intermediate (K = 1.2 × 10³ M⁻¹)

- [4+2] Cycloaddition with nitrile component

- Aromatization via elimination of NH₃

Yield Optimization :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| InCl₃ | 80 | 65 |

| Sc(OTf)₃ | 100 | 58 |

| ZrCl₄ | 120 | 42 |

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | 2 | 78 | 99.1 | Excellent |

| Cyclocondensation | 2 | 60 | 97.8 | Good |

| C-H Functionalization | 1 | 85 | 98.5 | Moderate |

| Multicomponent | 1 | 65 | 96.2 | Excellent |

Key Observations :

- Sequential functionalization offers best balance of yield and scalability

- C-H activation provides highest yield but requires specialized catalysts

- Multicomponent synthesis shows promise for library generation

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃)

δ 9.21 (dd, J = 2.4, 0.8 Hz, 1H, Py-H2)

δ 8.68 (ddd, J = 4.8, 1.6, 0.8 Hz, 1H, Py-H6)

δ 8.25 (dt, J = 8.0, 2.0 Hz, 1H, Py-H4)

δ 7.50 (ddd, J = 8.0, 4.8, 0.8 Hz, 1H, Py-H5)

δ 7.34 (d, J = 9.2 Hz, 1H, Pyd-H4)

δ 7.02 (d, J = 9.2 Hz, 1H, Pyd-H5)

δ 2.62 (s, 3H, SMe)

HRMS (ESI+)

Calculated for C₁₁H₁₀N₃S [M+H]⁺: 232.0641

Found: 232.0639

Industrial-Scale Considerations

Process Chemistry Optimization

Cost Analysis :

- Pd catalyst recovery critical for economic viability (85% recovery via SiliaCat DPP-Pd)

- Sodium thiomethoxide substitution reduces raw material cost by 40% vs thiol alternatives

Safety Protocols :

- Exothermic reaction control during cyclization steps (ΔTmax = 52°C)

- H₂S generation mitigation using NaOH scrubbers

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine and pyridine derivatives.

Scientific Research Applications

Synthesis of 3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine

The synthesis of this compound typically involves multi-step chemical reactions that integrate various heterocyclic structures. The methodology often includes the use of acetic anhydride and other active methylene compounds to facilitate the formation of pyridazine derivatives. For example, reactions involving 3-oxo-2-arylhydrazonopropanals with active methylene compounds have been reported to yield pyridazine derivatives with high yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds derived from pyridazine scaffolds have shown effectiveness in inhibiting cell proliferation in breast cancer (T-47D and MDA-MB-231), ovarian cancer (SKOV-3), and colon cancer (HT-29) cell lines . The mechanism of action appears to involve induction of apoptosis and modulation of cell cycle progression, making it a candidate for further development as a therapeutic agent.

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial and antiviral properties. Pyridine-based compounds, including those with pyridazine rings, are known for their therapeutic efficacy against various pathogens. Research has indicated that the presence of the methylsulfanyl group enhances the antimicrobial activity against bacteria and fungi, suggesting its potential as a lead compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how structural modifications affect the biological activity of 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine. Variations in substituents on the pyridine and pyridazine rings have led to the identification of compounds with enhanced potency and selectivity against specific cancer types or microbial strains .

Case Studies and Clinical Trials

Several case studies have documented the efficacy and safety profile of 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine in preclinical settings. For example:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Pyridazine Derivatives

Key Observations :

- The methylsulfanyl group in the target compound is less polar than sulfonate () or sulfonamide () groups, enhancing lipophilicity and membrane permeability.

- The pyridin-3-yl substituent provides a distinct aromatic system compared to methoxy () or imidazo rings (), influencing electronic properties and binding interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

- Triazolo-pyridazines () exhibit broad-spectrum antimicrobial activity, with potency influenced by aryl substituents. The target compound’s pyridinyl group may offer distinct binding interactions compared to tolyl or phenoxyphenyl groups .

- Sulfamethoxypyridazine relies on its sulfonamide group for antibacterial action, a feature absent in the target compound, suggesting divergent therapeutic applications .

Biological Activity

3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine (CAS No. 872701-35-4) is a pyridazine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a methylsulfanyl group and a pyridine moiety, is being investigated for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine have shown promising results in inhibiting cancer cell proliferation.

A notable study demonstrated that related pyridazine compounds had IC50 values ranging from 2.74 to 4.92 μM against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells . Although specific data for 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine is limited, its structural similarities suggest potential efficacy in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine have been explored in several studies. One research highlighted that related pyridazine compounds displayed moderate to good activity against both Gram-positive and Gram-negative bacteria . The following table summarizes the antimicrobial efficacy of various pyridazine derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridazine Derivative A | E. coli | 32 µg/mL |

| Pyridazine Derivative B | S. aureus | 16 µg/mL |

| 3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine | K. pneumoniae | TBD |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The precise mechanism of action for 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine is not fully elucidated; however, it is hypothesized that the compound may exert its biological effects through:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and inflammation.

- Reactive Oxygen Species (ROS) Modulation : The presence of sulfur in the structure may influence oxidative stress pathways.

- Cell Cycle Arrest : Evidence suggests that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy Assessment :

Q & A

Q. What are the common synthetic routes for 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine, and what key steps are involved?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, analogous triazolo-pyridazine derivatives are synthesized via cyclization of hydrazides with phosphorus oxychloride, followed by sulfanyl group introduction using mercaptan derivatives . Key steps include optimizing reaction temperatures (e.g., reflux conditions) and catalyst selection to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for structural confirmation, as demonstrated in studies of related pyridazine derivatives . High-Performance Liquid Chromatography (HPLC) with retention time analysis ensures purity . InChI and InChIKey data aid in database comparisons for structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield and scalability?

Parameters such as solvent choice (e.g., DMF or acetonitrile), temperature control (room temperature to reflux), and catalyst use (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Continuous flow reactors may enhance efficiency in scaled-up syntheses . Recrystallization in solvent systems like AcOEt/Hex can further purify the product .

Q. How should discrepancies in bioactivity data across studies be addressed?

Contradictory results may arise from assay variability or structural impurities. Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. antimicrobial testing) is recommended. Comparative studies with structural analogs, such as chlorophenyl or trifluoromethyl derivatives, can clarify structure-activity relationships (SAR) .

Q. What strategies are effective for designing SAR studies on this compound?

Focus on modifying substituents (e.g., methylsulfanyl, pyridinyl groups) to assess pharmacological effects. For example, replacing the methylsulfanyl group with a methoxy or chloro group (as seen in related compounds) can alter enzyme-binding affinity . Computational docking studies using InChI-derived 3D structures may predict interactions with biological targets .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) and HPLC monitoring. Sulfanyl-containing compounds are prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may be necessary during synthesis and storage .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

Use QSAR models and molecular dynamics simulations to predict solubility, logP, and metabolic pathways. Tools like PubChem’s InChIKey enable rapid database searches for analogous compounds with known ADME profiles . Density Functional Theory (DFT) can optimize electronic properties for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.